molecular formula C13H27NO4Si B169121 (3-Methacrylamidopropyl)triethoxysilane CAS No. 109213-85-6

(3-Methacrylamidopropyl)triethoxysilane

Cat. No. B169121
CAS RN: 109213-85-6
M. Wt: 289.44 g/mol
InChI Key: VJISAEASWJKEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Methacrylamidopropyl)triethoxysilane” is a chemical compound with the molecular formula C13H27NO4Si . It is used as a chemical intermediate .


Molecular Structure Analysis

The molecular structure of “(3-Methacrylamidopropyl)triethoxysilane” consists of a methacrylamide group attached to a propyltriethoxysilane group . The molecular weight of this compound is 289.44 g/mol .


Physical And Chemical Properties Analysis

“(3-Methacrylamidopropyl)triethoxysilane” is a liquid substance . It has a molecular weight of 289.44 g/mol . More specific physical and chemical properties such as boiling point, density, and refractive index are not available in the resources .

Scientific Research Applications

Sealants

Lastly, its unique chemical structure makes it suitable for use in sealants where it provides enhanced adhesion and flexibility.

Each of these applications leverages the unique chemical structure of (3-Methacrylamidopropyl)triethoxysilane, combining the reactivity of a methacrylate group with the functionality of a triethoxysilane moiety . This versatility makes it a valuable tool across various fields of scientific research.

Safety and Hazards

“(3-Methacrylamidopropyl)triethoxysilane” may cause irritation to the respiratory tract, skin, and eyes. It may be harmful if swallowed .

Mechanism of Action

Target of Action

(3-Methacrylamidopropyl)triethoxysilane, also known as 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide , is an organosilicon compound. Its primary targets are the surfaces of various materials such as metals, plastics, and rubber . It acts as a surface treatment agent and adhesive, enhancing the wettability and adhesion of these surfaces .

Mode of Action

The compound interacts with its targets by forming bonds at the interface of different materials . This interaction results in improved adhesion and wettability of the material surfaces .

Biochemical Pathways

It is known that the compound can modulate ion diffusion and deposition behaviors in composite solid-state electrolytes (csse) for all-solid-state lithium batteries (allsb) . This is achieved through the in-situ synergy effects of coupling/crosslinking and hydrogen bonding .

Pharmacokinetics

It’s worth noting that the compound has a predicted density of 0968±006 g/cm3 and a predicted boiling point of 3670±340 °C . It reacts slowly with moisture/water .

Result of Action

The result of the action of (3-Methacrylamidopropyl)triethoxysilane is the enhancement of the surface properties of various materials. It improves the wettability and adhesion of surfaces, making it useful as a surface treatment agent and adhesive . In the context of ALLSB, the compound contributes to favorable interfacial compatibility and stability, establishing a fast ion transport channel in the battery .

Action Environment

The action of (3-Methacrylamidopropyl)triethoxysilane can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and sealed place, away from fire and flammable substances . During handling and storage, leakage and mixing with other chemicals should be prevented to avoid hazards .

properties

IUPAC Name

2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-14-13(15)12(4)5/h4,6-11H2,1-3,5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJISAEASWJKEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C(=C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343103
Record name 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

109213-85-6
Record name 2-Propenamide, 2-methyl-N-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide,2-methyl-N-[3-(triethoysilyl)propyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-aminopropyltriethoxysilane (20.0 g) in toluene (200 ml) was added to a 500 ml three neck flask equipped with magnetic stir bar, addition funnel, and nitrogen inlet. A total of 9.11 g of triethylamine was added to the solution and the solution was cooled to 0° C. in an ice bath. A total of 9.41 g of methacryloyl chloride was added dropwise to the reaction by the addition funnel at a rate such that the temperature did not exceed 5° C. The reaction was stirred overnight with gradual warming to room temperature. The reaction mixture was then washed 4 times with 200 ml of ice water, dried over magnesium sulfate and concentrated under vacuum. The yield was 38.4 percent and the reaction product was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step Two
Quantity
9.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Methacrylamidopropyl)triethoxysilane
Reactant of Route 2
Reactant of Route 2
(3-Methacrylamidopropyl)triethoxysilane
Reactant of Route 3
Reactant of Route 3
(3-Methacrylamidopropyl)triethoxysilane
Reactant of Route 4
Reactant of Route 4
(3-Methacrylamidopropyl)triethoxysilane
Reactant of Route 5
Reactant of Route 5
(3-Methacrylamidopropyl)triethoxysilane
Reactant of Route 6
Reactant of Route 6
(3-Methacrylamidopropyl)triethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.